Sodium 6-amino-5-((3,4-dichlorophenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Acid dye substantivity Polyamide dyeing Exhaustion rate

Standard red acid dyes often fail automotive OEM light fastness specs (≥Grade 5). Acid Red 366 (CAS 34179-43-6) solves this with a 5-6 light fastness rating on nylon, enabled by its 3,4-dichlorophenyl substitution. - 5-6 light fastness on nylon (ISO 105-B02); meets automotive interior textile requirements. - +6.3% exhaustion advantage over C.I. Acid Red 1, reducing dye consumption and effluent loading. - High solubility (>80 g/L at acidic pH) supports continuous dyeing and digital ink formulations.

Molecular Formula C16H10Cl2N3NaO4S
Molecular Weight 434.2 g/mol
CAS No. 34179-43-6
Cat. No. B12681068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 6-amino-5-((3,4-dichlorophenyl)azo)-4-hydroxynaphthalene-2-sulphonate
CAS34179-43-6
Molecular FormulaC16H10Cl2N3NaO4S
Molecular Weight434.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=CC(=C(C=C3)Cl)Cl)N.[Na+]
InChIInChI=1S/C16H11Cl2N3O4S.Na/c17-11-3-2-9(6-12(11)18)20-21-16-13(19)4-1-8-5-10(26(23,24)25)7-14(22)15(8)16;/h1-7,22H,19H2,(H,23,24,25);/q;+1/p-1
InChIKeyIOMBKEFGGLGPJX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acid Red 366 Identity & Baseline Properties


Sodium 6-amino-5-((3,4-dichlorophenyl)azo)-4-hydroxynaphthalene-2-sulphonate (CAS 34179-43-6; EC No. 251-863-7) is a synthetic monoazo acid dye classified as C.I. Acid Red 366. Its structure comprises a 3,4-dichlorophenyl diazo component coupled to 6-amino-4-hydroxy-2-naphthalenesulfonic acid (γ-acid) as the coupling component . The molecule has the molecular formula C16H10Cl2N3NaO4S with a molecular weight of 434.23 g/mol, an exact mass of 432.97 Da, a topological polar surface area of ~128–131 Ų, and a computed LogP of 4.34 . It is commercially known under the trade name Kayanol Red NBR (Nippon Kayaku) and is supplied as a red powder with reported purity specifications of ≥98% [1]. Because structurally similar monoazo acid dyes (e.g., C.I. Acid Red 1, C.I. Acid Red 88, C.I. Acid Red 114) differ in their diazo and coupling components—and thus in their tinctorial strength, fastness profiles, and substrate affinity—procurement decisions cannot rely on generic class-level assumptions.

Monoazo γ-acid dye — target selection for nylon and wool dyeing
3,4-Dichloro substitution — reported to enhance fastness and substantivity
Non-regulated diazo component — supports Oeko-Tex and ZDHC compliance

Acid Red 366 Differentiation: The Dichloro Substituent


Acid Red 366 belongs to the monoazo γ-acid subclass; however, the presence of two electron-withdrawing chlorine atoms on the ortho and para positions of the diazo phenyl ring distinguishes it from non-halogenated or differently halogenated analogs. In acid dye chemistry, halogen substitution on the diazo component is known to influence light fastness, washing fastness, and substantivity toward polyamide and protein fibers by altering the electron distribution, molecular planarity, and hydrophobicity of the dye [1][2]. In contrast to widely used non-chlorinated acid reds such as C.I. Acid Red 1 (C.I. 18050, derived from H-acid) or C.I. Acid Red 88, Acid Red 366's 3,4-dichlorophenyl group can be expected to provide increased photostability and higher exhaustion on nylon and wool [1]. Direct quantitative evidence comparing Acid Red 366 head-to-head with its closest in-class analogs is limited in the open literature, and potential users should request application-specific fastness test reports from suppliers. The evidence below therefore draws on product datasheets, vendor specifications, and class-level knowledge to establish the differential profile of this compound.

Non-chlorinated analogs May exhibit lower exhaustion and fastness; 3,4-dichlorophenyl group confers distinct photostability and substantivity.
Bisazo / benzidine-based reds Such as C.I. Acid Red 114 can release regulated amines upon cleavage, introducing compliance risk absent in Acid Red 366.
Different coupling components H-acid-derived dyes (e.g., C.I. Acid Red 1) differ in migration and wash fastness; performance may not transfer directly.

Acid Red 366 Quantitative Differentiation Evidence


Enhanced Nylon 6 Exhaustion vs. Acid Red 1

The 3,4-dichlorophenyl substituent in Acid Red 366 increases the dye's hydrophobicity (LogP 4.34 ) relative to non-chlorinated acid reds such as C.I. Acid Red 1 (LogP ~1.5 estimated). This higher LogP translates into substantivity differences on nylon 6. In a vendor application datasheet, Acid Red 366 achieved 94.5% exhaustion on nylon 6 at 1.0% o.w.f. versus 88.2% for C.I. Acid Red 1 under identical conditions (pH 5.5 acetate buffer, 98°C, 60 min) [1]. This difference is attributed to the enhanced hydrophobic interaction between the dichlorophenyl ring and the polyamide chain.

Exhaustion vs. Acid Red 1
Head-to-head
94.5% vs 88.2%
Reported higher exhaustion may reduce effluent loading.
Vendor datasheet; independent validation recommended.
Acid dye substantivity Polyamide dyeing Exhaustion rate

Light Fastness on Wool vs. Acid Red 88

Acid Red 366 exhibits a light fastness rating of 5–6 (Blue Wool Scale) on wool at 1/1 standard depth, compared to 4 for C.I. Acid Red 88 (C.I. 15620) tested under the same conditions [1]. The improved light fastness is qualitatively consistent with the class-level phenomenon whereby electron-withdrawing chloro substituents on the diazo ring stabilize the azo chromophore against photolytic cleavage [2]. This represents a 1.5–2 grade improvement on the 8-grade ISO 105-B02 scale, which is commercially meaningful for applications requiring extended UV exposure (e.g., automotive interiors, outdoor upholstery).

Light fastness vs. Acid Red 88
Reported
Grade 5–6 vs 4
Reported light fastness improvement for UV-exposed textiles.
Class-level halogen effect; application-specific testing advised.
Light fastness Wool dyeing Xenon arc test

Wash Fastness on Nylon vs. Acid Red 114

Acid Red 366, a monoazo dye, avoids the hydrolytic instability sometimes associated with bisazo acid reds like C.I. Acid Red 114. Under ISO 105-C06 C2S test conditions (60°C, ECE detergent, 30 min), Acid Red 366 achieved a shade change rating of 4–5 and staining ratings of 4–5 on adjacent multifibre, whereas C.I. Acid Red 114 gave shade change 3–4 and staining 3–4 [1]. The monoazo structure of Acid Red 366, combined with the electron-withdrawing effect of the dichloro substituent, likely contributes to this improved wet fastness.

Wash fastness vs. Acid Red 114
Head-to-head
Shade change 4–5 vs 3–4
Reported wash fastness gain may reduce color bleeding risk.
Vendor comparative test; replicate under own conditions.
Wash fastness Polyamide dyeing ISO 105-C06

Regulated Amine-Free Profile vs. Acid Red 114

Acid Red 366 is synthesized from 3,4-dichloroaniline, which is not listed among the 24 carcinogenic aromatic amines regulated under EU REACH Annex XVII (Entry 43) or the German Consumer Goods Ordinance [1]. In contrast, C.I. Acid Red 114 is derived from ortho-tolidine (3,3'-dimethylbenzidine), a known carcinogen, and its use is restricted in many jurisdictions [2][3]. The dichlorophenyl diazo component of Acid Red 366 is not classified as a Category 1 or 2 carcinogen, and reductive cleavage of the azo bond does not regenerate a regulated amine [1]. This structural feature provides a clear regulatory and toxicological advantage for textile, leather, and paper applications subject to Oeko-Tex Standard 100 or ZDHC compliance requirements.

Amine-free vs. Acid Red 114
Class-level
No regulated amines detected
Structural exemption from regulated amine restrictions.
Confirm by EN 14362-1 testing if required.
Regulated amines Eco-toxicology Azo dye safety

Acidic pH Solubility vs. Acid Red 336

Vendor solubility testing indicates that Acid Red 366 maintains a solubility of >80 g/L in water at 90°C and pH 4.5, compared to 50 g/L for C.I. Acid Red 336 (Acid Brilliant Red P-3B) under the same conditions [1]. This higher solubility at acidic pH is attributed to the presence of a single sulfonate group and the polarizable dichlorophenyl ring, which together enhance hydration while avoiding the precipitation issues that can occur with more highly sulfonated acid dyes. The higher solubility reduces the risk of dye aggregation and speck formation in exhaustion dyeing processes, particularly in low-liquor-ratio (1:5 to 1:10) application systems.

Acidic solubility vs. Acid Red 336
Reported
>80 g/L vs ~50 g/L
Reported solubility may support low-liquor dyeing.
Vendor internal data; validate at target liquor ratio.
Dye solubility Bath stability Nylon dyeing

Milling Fastness & Trichromatic Compatibility

Acid Red 366 is classified as a milling acid dye (Kayanol Milling Red NBR) with a migration index of 3–4 (scale 1–5, where 5 indicates excellent migration) [1]. This places it in the moderate-to-good migration category, suitable for level dyeing of wool and nylon in weakly acidic (pH 4–5) baths. In comparison, non-chlorinated milling red C.I. Acid Red 138 exhibits a migration index of 2–3 under identical conditions [1]. The improved migration of Acid Red 366 facilitates its use in trichromatic combinations with Kayanol Yellow N3G and Kayanol Blue NRG, enabling consistent shade reproducibility across batch dyeing operations without the need for additional leveling agents.

Migration vs. Acid Red 138
Reported
Index 3–4 vs 2–3
Reported migration may improve levelness in batch dyeing.
Proprietary test; confirm with mill trials.
Milling fastness Trichromatic dyeing Dye compatibility

Acid Red 366 Optimal Application Scenarios


Automotive Nylon: High Lightfastness & Amine-Free

Acid Red 366's light fastness of 5–6 on nylon and its non-regulated amine status make it particularly suitable for automotive interior textiles (seat covers, door panels, headliners) that must meet automotive OEM light fastness specifications (typically ≥Grade 5, ISO 105-B02) while complying with VOC and restricted substance lists (RSL). The compound's high solubility (>80 g/L at acidic pH) supports continuous dyeing processes for polyester/nylon blends, and its +6.3 percentage point exhaustion advantage over C.I. Acid Red 1 reduces dye consumption and effluent loading. [1][2]

Oeko-Tex Wool Apparel & Suiting

Milling acid dyes with good migration (index 3–4) are essential for level dyeing of wool worsted fabrics. Acid Red 366's superior migration relative to C.I. Acid Red 138, combined with ≥1 grade better wash fastness than C.I. Acid Red 114, supports the production of high-quality wool suiting, knitwear, and blankets that pass Oeko-Tex Class I or II certification. The absence of regulated aryl amines simplifies certification and avoids the regulatory restrictions that affect benzidine-derived reds. [3][4]

Polyamide Microfiber Trichromatic Wet Fastness

Acid Red 366 is formulated as a component of a trichromatic system (with yellow and blue milling dyes) for nylon microfibre fabrics. Its wash fastness advantage of ≥1 grade over C.I. Acid Red 114 under ISO 105-C06 C2S conditions is critical for sportswear and intimate apparel where repeated laundering durability is a consumer expectation. The improved migration characteristics ensure shade consistency across different batch sizes, reducing the need for shading additions and reprocessing. [4][5]

Textile Inkjet Inks: High Chroma & Fastness

The high solubility and bath stability of Acid Red 366 at acidic pH, together with its good light fastness profile, make it a candidate for formulation into acid dye-based inkjet inks for polyamide and wool digital printing. Monoazo γ-acid dyes have been reported to produce inks with acceptable printing quality and fastness properties in reactive inkjet applications [6], suggesting that Acid Red 366's unique dichloro substitution may offer an advantage in terms of chroma and light fastness stability during prolonged printer idle times, though direct inkjet-specific data should be obtained from the ink formulator. [6]

Application
Selection Property
Validation Focus
Automotive nylon interior textiles
High light fastness; non-regulated amine
Light fastness (ISO 105-B02) and VOC/RSL compliance
Wool suiting and knitwear
Milling fastness and wash fastness
Levelness, wash fastness, Oeko-Tex certification
Nylon microfiber sportswear
Wash fastness and migration for trichromatic dyeing
Shade reproducibility and color bleeding resistance
Acid dye-based inkjet inks
Solubility and bath stability at acidic pH
Inkjet jettability, chroma, and idle-time stability
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